MK6-83

描述

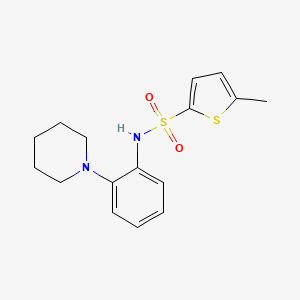

Structure

3D Structure

属性

IUPAC Name |

5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGYSXZCDAWOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336629 | |

| Record name | MK6-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062271-24-2 | |

| Record name | MK6-83 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK6-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK6-83 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonistic Mechanism of MK6-83: A Deep Dive into TRPML1 Channel Activation and Downstream Signaling

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for MK6-83, a potent and specific agonist of the Transient Receptor Potential Mucolipin-1 (TRPML1) channel. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of lysosomal storage diseases, neurodegenerative disorders, and cellular trafficking pathways.

Executive Summary

This compound is a small molecule activator of the TRPML1 ion channel, a crucial component of the endolysosomal system.[1][2][3] Its primary mechanism of action involves the direct binding to and opening of the TRPML1 channel, leading to the release of calcium (Ca²⁺) from the lysosomal lumen into the cytoplasm.[4][5] This localized Ca²⁺ signal initiates a cascade of downstream cellular events, including the activation of key metabolic sensors and the induction of cellular clearance pathways. Notably, this compound has demonstrated efficacy in restoring function to certain mutant forms of TRPML1 associated with Mucolipidosis type IV (MLIV), a severe lysosomal storage disorder.

Core Mechanism of Action: TRPML1 Agonism

This compound acts as a specific agonist for the TRPML1 (also known as MCOLN1) channel, a non-selective cation channel predominantly located on the membrane of late endosomes and lysosomes. Cryo-electron microscopy studies of the related TRPML1 agonist ML-SA1 suggest that these small molecules bind within a hydrophobic pocket formed by the S5 and S6 transmembrane helices and the PH1 domain of the channel protein. This binding induces a conformational change that expands the channel's selectivity filter and lower gate, permitting the efflux of ions, most significantly Ca²⁺, from the lysosome.

The activation of TRPML1 by this compound is concentration-dependent, with reported EC₅₀ values in the nanomolar to low micromolar range, demonstrating its high potency.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in activating wild-type and mutant TRPML1 channels.

| Parameter | TRPML1 Variant | Value | Assay Type | Reference |

| EC₅₀ | Wild-Type | 110 nM | Not Specified | |

| EC₅₀ | Wild-Type | 285 nM | Endosomal Current Activation | |

| EC₅₀ | F408Δ Mutant | 0.1 µM | Not Specified | |

| EC₅₀ | F465L Mutant | 1.23 µM | Not Specified |

Table 1: Potency of this compound on TRPML1 Variants

| Cell Line | This compound Concentration | Effect | Reference |

| Fibroblasts (R403C or V446L MLIV mutations) | 0.2 - 30 µM | Efficacious activation of lysosomal function | |

| TRPML1⁻/⁻ Fibroblasts | 0.2 - 30 µM | No significant effect | |

| Vascular Smooth Muscle Cells (WT) | 1 µM | Increased Spontaneous Transient Outward Current (STOC) frequency | |

| Vascular Smooth Muscle Cells (Mcoln1⁻/⁻) | 1 µM | No effect on STOC frequency | |

| NK92 Cells | 20 µM | Induction of cytoplasmic Ca²⁺ elevation and autophagy |

Table 2: Cellular Effects of this compound

Signaling Pathways and Downstream Effects

The activation of TRPML1 by this compound and the subsequent release of lysosomal Ca²⁺ trigger several critical downstream signaling pathways.

Calcium Signaling

The primary event following this compound binding is the efflux of Ca²⁺ from the lysosome. This creates a localized increase in cytosolic Ca²⁺ concentration, which acts as a second messenger to initiate further signaling events.

AMPK Activation and Autophagy Induction

The increase in cytosolic Ca²⁺ can activate Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can then initiate the process of autophagy, a cellular recycling mechanism, by phosphorylating and activating components of the autophagy initiation complex. This leads to the formation of autophagosomes, which engulf cellular debris and fuse with lysosomes for degradation.

Restoration of Endolysosomal Trafficking

In the context of MLIV, mutations in TRPML1 lead to impaired endolysosomal trafficking and the accumulation of lipids and other macromolecules within lysosomes. By restoring TRPML1 channel function, this compound can help to re-establish normal lysosomal pH, facilitate the fusion of lysosomes with other vesicles, and promote the clearance of accumulated substrates.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Calcium Imaging Assay

This protocol describes the measurement of changes in intracellular Ca²⁺ concentration in response to this compound using a ratiometric fluorescent indicator.

Materials:

-

Cells of interest (e.g., fibroblasts from MLIV patients, HEK293 cells overexpressing TRPML1)

-

Glass-bottom culture dishes

-

Fura-2 AM (calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

This compound stock solution (in DMSO)

-

Fluorescence microscope with an imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm.

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Wash cells once with HBSS.

-

Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

-

-

Imaging:

-

Mount the dish on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Add this compound at the desired final concentration to the imaging buffer.

-

Continuously record fluorescence images at both excitation wavelengths for a defined period to capture the calcium response.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

-

Whole-Lysosome Patch Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity on the lysosomal membrane.

Materials:

-

Cells expressing the TRPML1 channel of interest.

-

Vacuolin-1 (to enlarge lysosomes)

-

Patch clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Cytosolic (bath) solution (e.g., containing KCl, NaCl, HEPES, pH 7.2).

-

Pipette (luminal) solution (e.g., containing KCl, NaCl, MES, pH 4.6 to mimic lysosomal lumen).

-

This compound solution.

Procedure:

-

Lysosome Enlargement: Treat cells with 1 µM Vacuolin-1 for at least 2 hours to induce the formation of large lysosomes suitable for patching.

-

Lysosome Isolation:

-

Mechanically lyse the cells to release the enlarged lysosomes into the bath solution.

-

-

Patching:

-

Using a micromanipulator, approach an enlarged lysosome with a fire-polished glass pipette filled with the luminal solution.

-

Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the lysosomal membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-lysosome" configuration.

-

-

Recording:

-

Apply voltage ramps or steps and record the resulting currents in the absence (baseline) and presence of this compound in the bath solution.

-

-

Data Analysis:

-

Analyze the current-voltage (I-V) relationship and the change in current amplitude upon application of this compound to characterize channel activation.

-

Western Blot for AMPK Activation

This protocol is used to detect the phosphorylation of AMPK, an indicator of its activation.

Materials:

-

Cell lysates from control and this compound-treated cells.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Lysis and Protein Quantification: Lyse cells and determine the protein concentration of each sample.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate and detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the antibody against total AMPKα as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

-

LC3 Turnover Assay for Autophagy

This assay measures autophagic flux by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Cell lysates from cells treated with this compound, with or without a lysosomal inhibitor (e.g., Bafilomycin A1).

-

Western blot materials as described in section 5.3.

-

Primary antibody: anti-LC3B.

-

Loading control antibody (e.g., anti-β-actin).

Procedure:

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment).

-

Western Blotting: Perform western blotting as described in section 5.3, using the anti-LC3B antibody.

-

Data Analysis:

-

Identify the bands corresponding to LC3-I (higher molecular weight) and LC3-II (lower molecular weight).

-

Quantify the amount of LC3-II and normalize it to the loading control.

-

Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in LC3-II in the presence of the inhibitor indicates active autophagic flux.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPML1 channel. Its specific agonistic activity provides a means to modulate lysosomal calcium signaling and its downstream consequences, including autophagy and endolysosomal trafficking. The detailed mechanisms and protocols provided in this guide offer a framework for the further exploration of this compound's therapeutic potential, particularly in the context of lysosomal storage diseases like Mucolipidosis type IV.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current Methods to Unravel the Functional Properties of Lysosomal Ion Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]

MK6-83: A Potent Agonist of the TRPML1 Channel - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transient receptor potential mucolipin 1 (TRPML1) channel is a crucial lysosomal cation channel encoded by the MCOLN1 gene. Its role in maintaining lysosomal homeostasis, including ion balance, trafficking, and autophagy, is paramount for cellular health. Dysfunctional TRPML1 channels are implicated in the pathogenesis of the lysosomal storage disorder Mucolipidosis type IV (MLIV), a rare autosomal recessive neurodegenerative disease. The synthetic small molecule, MK6-83, has emerged as a potent and efficacious agonist of the TRPML1 channel, demonstrating significant promise in rescuing cellular defects associated with MLIV and serving as a valuable tool for studying lysosomal biology. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its characterization.

Core Concepts and Mechanism of Action

This compound is a derivative of the TRPML agonist SF-22, optimized for improved potency and efficacy.[1] It directly activates the TRPML1 channel, facilitating the efflux of cations, primarily Ca2+ and Zn2+, from the lysosome into the cytoplasm.[2] This restoration of ion homeostasis is critical for a cascade of downstream cellular processes.

The activation of TRPML1 by this compound has been shown to:

-

Restore Endolysosomal Trafficking: Corrects defects in the movement and fusion of endosomes and lysosomes.

-

Regulate Lysosomal pH: While TRPML1's direct role in proton transport is debated, its activation influences the overall lysosomal environment.[3]

-

Modulate Autophagy: TRPML1 activation is linked to the induction of autophagy, the cellular process for degrading and recycling damaged components. This occurs through both TFEB-dependent and TFEB-independent signaling pathways.

-

Maintain Zinc Homeostasis: Rescues the abnormal accumulation of zinc within lysosomes, a hallmark of MLIV.

Cryo-electron microscopy studies have revealed that small molecule agonists like this compound bind to a hydrophobic pocket within the TRPML1 channel, inducing a conformational change that opens the channel pore.

Quantitative Data

The potency and efficacy of this compound have been quantified in various experimental systems. The following tables summarize the key data for wild-type (WT) and mutant TRPML1 channels.

| Parameter | TRPML1 Variant | Value | Reference |

| EC50 | Wild-Type (WT) | 110 nM | |

| EC50 | Wild-Type (WT) | 0.11 ± 0.01 µM | |

| EC50 | F408Δ Mutant | 1.23 ± 0.19 µM | |

| EC50 | F465L Mutant | 0.1 ± 0.03 µM | |

| EC50 | DMD Myocytes | 285 nM |

Table 1: Potency of this compound on TRPML1 Channels

| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |

| Cytotoxicity | Fibroblast Lysosomes | 0.2 - 30 µM | No signs of cytotoxicity | |

| Cell Viability | MLIV Patient Fibroblasts | 0 - 10 µM (24h) | Efficacious on R403C and V446L mutants | |

| STOC Frequency | Wild-Type SMCs | 1 µM | Significantly increased frequency | |

| Autophagy Induction | ARPE-19 and HeLa cells | Not Specified | Increased WIPI2 puncta |

Table 2: Effective Concentrations of this compound in Cellular Assays

Signaling Pathways and Experimental Workflows

The activation of TRPML1 by this compound initiates several critical signaling cascades and is studied using specific experimental workflows.

TRPML1-Mediated Autophagy Induction

This compound-induced TRPML1 activation promotes autophagy through a dual mechanism: a rapid, TFEB-independent pathway and a sustained, TFEB-dependent pathway.

Caption: TRPML1-mediated autophagy signaling pathways.

Experimental Workflow: Whole-Lysosome Patch Clamp

Directly measuring the ion channel activity of TRPML1 in its native environment is achieved through the whole-lysosome patch-clamp technique.

Caption: Workflow for whole-lysosome patch-clamp recording.

Detailed Experimental Protocols

Whole-Lysosome Patch Clamp

This technique allows for the direct electrophysiological recording of TRPML1 channel activity on isolated lysosomes.

-

Cell Preparation: HEK293 cells stably expressing the TRPML1 variant of interest are cultured on glass coverslips.

-

Lysosome Enlargement: To facilitate patching, lysosomes are enlarged by incubating the cells with 1 µM Vacuolin-1 for at least 2 hours.

-

Lysosome Isolation: Cells are transferred to a recording chamber with a bath solution. A small-diameter glass pipette is used to mechanically rupture the cell membrane, releasing the enlarged lysosomes.

-

Patching and Recording:

-

A fresh, fire-polished glass pipette is used to form a giga-seal with an isolated lysosome.

-

The patch of membrane within the pipette is then ruptured to achieve the whole-lysosome configuration.

-

The standard pipette (luminal) solution contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 4.6 with NaOH.

-

The standard bath (cytosolic) solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, adjusted to pH 7.2 with KOH.

-

Currents are recorded in response to voltage ramps (e.g., -140 to +140 mV).

-

This compound is applied to the bath solution at the desired concentration to measure its effect on TRPML1 currents.

-

Fura-2 Calcium Imaging

This method is used to measure changes in cytosolic calcium concentration upon TRPML1 activation.

-

Cell Preparation: Cells (e.g., HEK293 transiently transfected with a plasma membrane-targeted TRPML1 variant) are plated on glass coverslips.

-

Dye Loading:

-

Prepare a 1 mg/ml Fura-2 AM stock solution in DMSO.

-

Load cells with 1 µg/ml Fura-2 AM in a suitable recording buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution) for 30 minutes at room temperature in the dark.

-

Wash the cells with the recording buffer and incubate for another 30 minutes to allow for the de-esterification of the dye.

-

-

Imaging:

-

Mount the coverslip onto an imaging chamber on a fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

After establishing a baseline reading, this compound is added to the chamber, and the change in the F340/F380 ratio is recorded over time.

-

Lysosomal Zinc Homeostasis Assay

This assay assesses the ability of this compound to rescue abnormal zinc accumulation in lysosomes of MLIV patient fibroblasts.

-

Cell Culture: MLIV patient fibroblasts and wild-type control fibroblasts are cultured in appropriate media.

-

Treatment: Cells are treated with this compound at a specified concentration (e.g., 1-10 µM) for a designated period (e.g., 24 hours).

-

Zinc Staining:

-

Cells are loaded with a zinc-sensitive fluorescent probe (e.g., Zinpyr-1 or TSQ).

-

A lysosomal marker (e.g., LysoTracker Red) can be co-loaded to confirm the localization of the zinc signal.

-

-

Imaging and Quantification:

-

Fluorescence microscopy is used to visualize and quantify the intensity of the zinc probe's fluorescence within the lysosomes.

-

A reduction in zinc-probe fluorescence in this compound-treated MLIV fibroblasts compared to untreated cells indicates a rescue of the zinc accumulation phenotype.

-

Autophagy Induction Assay (LC3 Immunoblotting)

This biochemical assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, to assess autophagy induction by this compound.

-

Cell Culture and Treatment: Cells (e.g., ARPE-19 or HeLa) are treated with this compound for various time points. A positive control (e.g., starvation with EBSS) and a negative control (DMSO) are included. To measure autophagic flux, cells can be co-treated with a lysosomal inhibitor like Bafilomycin A1.

-

Protein Extraction: Cells are lysed, and total protein concentration is determined.

-

Immunoblotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against LC3.

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: The ratio of LC3-II to LC3-I (or to a loading control like actin) is quantified to determine the level of autophagy induction. An increase in this ratio in this compound-treated cells indicates the promotion of autophagy.

Conclusion

This compound is a powerful and specific agonist of the TRPML1 channel. Its ability to potently activate both wild-type and certain mutant forms of TRPML1 makes it an invaluable tool for dissecting the intricate roles of lysosomal ion signaling in cellular physiology and pathology. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of TRPML1 modulation for lysosomal storage disorders and other related diseases. As our understanding of the complex regulatory networks governed by lysosomal channels expands, the utility of chemical probes like this compound will undoubtedly continue to grow.

References

The Discovery and Development of MK6-83: A TRPML1 Agonist with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK6-83 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial ion channel localized to late endosomes and lysosomes. Developed as an improvement upon earlier agonists, this compound has emerged as a significant pharmacological tool for studying TRPML1 function and as a potential therapeutic agent for lysosomal storage disorders, particularly Mucolipidosis type IV (MLIV), as well as certain types of cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

The TRPML1 channel, encoded by the MCOLN1 gene, plays a vital role in maintaining lysosomal homeostasis through the regulation of ion transport, including Ca2+ and Zn2+.[1][2] Dysfunctional TRPML1 leads to the lysosomal storage disorder Mucolipidosis type IV (MLIV), a rare autosomal recessive neurodegenerative disease characterized by severe psychomotor deficits and progressive vision loss.[3] The development of small molecule agonists for TRPML1, such as this compound, represents a promising therapeutic strategy to restore channel function in MLIV and other diseases with compromised lysosomal function.[3]

Discovery and Synthesis

This compound was developed through a lead optimization strategy starting from the TRPML1 agonist SF-22. The key chemical modification involved the substitution of a chlorine atom with a methyl group on the thiophene (B33073) ring of SF-22, which significantly enhanced the compound's efficacy.[4]

Chemical Name: 5-Methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide[1]

Synthesis Protocol

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the primary research article by Chen et al. (2014) in Nature Communications would be the authoritative source for this information.[1][3] The general synthesis would involve the coupling of a 5-methyl-2-thiophenesulfonyl chloride with 2-(piperidin-1-yl)aniline.

Mechanism of Action

This compound acts as a direct agonist of the TRPML1 channel, inducing its opening and facilitating the efflux of cations, primarily Ca2+ and Zn2+, from the lysosome into the cytoplasm.[1][2] This activity is independent of the endogenous TRPML1 agonist, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[4] The activation of TRPML1 by this compound has been shown to restore endolysosomal trafficking and zinc homeostasis in fibroblasts from MLIV patients.[1]

Quantitative Data

The potency and efficacy of this compound have been characterized across various experimental systems. The following tables summarize the key quantitative data.

| Parameter | Value | Cell/System Type | Reference |

| EC50 (TRPML Channel Activation) | 110 nM | Not specified | [1] |

| EC50 (Endosomal TRPML1 Current) | 285 nM | DMD myocytes | |

| EC50 (Wild-Type TRPML1) | 0.11 ± 0.01 µM | Lysosomes | [4] |

| EC50 (F465L Mutant TRPML1) | 0.1 ± 0.03 µM | Lysosomes | [4] |

| EC50 (F408Δ Mutant TRPML1) | 1.23 ± 0.19 µM | Lysosomes | [1] |

Table 1: Potency of this compound on TRPML1 Channels

| Cell Line | Concentration Range | Incubation Time | Cytotoxicity | Reference |

| Fibroblast-derived lysosomes | 0.2 - 30 µM | 24 h | No signs of cytotoxicity | [5] |

Table 2: Cytotoxicity Profile of this compound

Experimental Protocols

Lysosomal Planar Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion channel activity of TRPML1 in its native lysosomal membrane environment.

Protocol:

-

Cell Culture and Lysosome Enlargement: Culture cells of interest (e.g., fibroblasts from MLIV patients) under standard conditions. To facilitate patch-clamping, enlarge the lysosomes by treating the cells with 1 µM vacuolin-1 (B1683467) for at least 2 hours.

-

Lysosome Isolation: Briefly incubate the cells with a vital dye such as Neutral Red to visualize the acidic lysosomes. Mechanically rupture the cells using a small-diameter glass pipette to release the enlarged endo-lysosomes.

-

Patch-Clamp Recording: Use a fresh, fire-polished glass pipette to form a high-resistance (gigaohm) seal with the membrane of an isolated lysosome.

-

Whole-Lysosome Configuration: Apply suction to rupture the lysosomal membrane within the pipette, achieving the whole-lysosome configuration. This allows for the measurement of the total current flowing through all TRPML1 channels on the lysosome.

-

Data Acquisition: Apply a series of voltage steps and record the resulting currents using a patch-clamp amplifier and data acquisition software.

-

Agonist Application: Perfuse the isolated lysosome with solutions containing this compound at various concentrations to determine its effect on TRPML1 channel activity.

Calcium Imaging

This method is used to measure the release of calcium from lysosomes into the cytoplasm upon TRPML1 activation by this compound.

Protocol:

-

Cell Culture and Dye Loading: Plate cells (e.g., HEK293 cells transiently transfected with TRPML1) on glass-bottom dishes. Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM, by incubating them in a solution containing the dye.

-

Microscopy Setup: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system capable of alternating excitation wavelengths and capturing emitted fluorescence.

-

Baseline Measurement: Perfuse the cells with a calcium-free buffer and record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) for a few minutes.

-

Agonist Stimulation: Add this compound to the perfusion buffer at the desired concentration and continue to record the fluorescence ratio. An increase in the ratio indicates a rise in intracellular calcium concentration.

-

Data Analysis: Quantify the change in the fluorescence ratio over time to determine the kinetics and magnitude of the calcium release.

Signaling Pathways

The activation of TRPML1 by this compound triggers distinct downstream signaling pathways in different cellular contexts.

Autophagy Regulation in Cancer Cells

In several cancer cell lines, this compound has been shown to induce autophagic arrest, leading to apoptosis. This is primarily mediated by the release of zinc from the lysosome.

Caption: this compound-induced autophagic arrest and apoptosis in cancer cells.

Autophagy Induction via CaMKKβ/VPS34 Pathway

In other contexts, TRPML1 activation by this compound can induce autophagy through a calcium-dependent signaling cascade.

Caption: this compound-induced autophagy via the CaMKKβ/VPS34 pathway.

Preclinical Development

Mucolipidosis Type IV (MLIV)

The primary therapeutic indication for this compound is MLIV. Preclinical studies have shown that this compound can rescue cellular phenotypes in fibroblasts derived from MLIV patients.[1] Specifically, treatment with this compound restores endolysosomal trafficking and corrects the abnormal accumulation of zinc in these cells.[1] While in vivo studies using the Mcoln1 knockout mouse model of MLIV have been conducted to investigate the disease pathology, specific data on the in vivo efficacy of this compound in these models is still emerging.[6] However, one study noted that activation of TRPML1 with this compound in natural killer cells decreased interferon-gamma signaling, a pathway implicated in the neuroinflammatory response in MLIV.[6]

Oncology

This compound has demonstrated anti-neoplastic potential in vitro. By inducing autophagic arrest and subsequent apoptosis, this compound can trigger cell death in various cancer cell lines, including those of pancreatic and breast cancer, with minimal effects on normal cells.[2] In vivo studies using a Patu 8988t xenograft mouse model showed that the related TRPML1 agonist, ML-SA5, significantly suppressed tumor growth and improved survival, suggesting a similar potential for this compound.[2]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate. Its high potency and specificity for TRPML1 make it instrumental in dissecting the complex roles of lysosomal ion signaling in health and disease. Further preclinical and clinical development of this compound and similar TRPML1 agonists could offer new treatment paradigms for Mucolipidosis type IV and certain cancers. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its potential.

References

- 1. This compound | TRPML Channels | Tocris Bioscience [tocris.com]

- 2. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule restores function to TRPML1 mutant isoforms responsible for mucolipidosis type IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Progress in Elucidating Pathophysiology of Mucolipidosis IV - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MK6-83 in Lysosomal Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of MK6-83, a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. We will explore its mechanism of action, its impact on lysosomal calcium signaling, and the downstream cellular processes it modulates. This document consolidates key quantitative data, details experimental methodologies for studying its effects, and visualizes the involved signaling pathways.

Introduction to Lysosomal Calcium Signaling and TRPML1

Lysosomes, once viewed primarily as cellular recycling centers, are now recognized as sophisticated signaling hubs.[1] A key aspect of their signaling function is the regulated release of calcium (Ca²⁺) from their lumen into the cytosol. This process modulates a wide array of cellular activities, including autophagy, membrane trafficking, and metabolic regulation.[2][3]

Several ion channels are responsible for lysosomal Ca²⁺ efflux, including Two-Pore Channels (TPCs) and the Transient Receptor Potential Mucolipin (TRPML) subfamily.[4][5] This guide focuses on TRPML1, a non-selective cation channel critical for lysosomal Ca²⁺ release. Dysfunctional TRPML1 is the underlying cause of Mucolipidosis type IV (MLIV), a severe lysosomal storage disorder, highlighting its physiological importance.

This compound: A Specific Agonist of TRPML1

This compound is a small molecule identified as a specific and highly effective activator of the TRPML1 channel. It exhibits greater potency and efficacy compared to earlier agonists like ML-SA1. By binding to and opening the TRPML1 channel, this compound triggers a rapid efflux of Ca²⁺ from the lysosomal lumen into the cytoplasm, initiating a cascade of downstream signaling events.

Quantitative Data on this compound Activity

The following tables summarize the reported quantitative data for this compound's activity on TRPML1 channels. This data is crucial for designing experiments and for the development of therapeutics targeting TRPML1.

| Parameter | Value | Channel Type | Cell/System | Reference |

| EC₅₀ | 285 nM | Endosomal TRPML1 | DMD myocytes | |

| EC₅₀ | 110 nM | TRPML1 | Not specified | |

| EC₅₀ | 0.11 ± 0.01 µM | Wild-Type TRPML1 | Isolated Lysosomes | |

| EC₅₀ | 0.1 µM | F408Δ TRPML1 Mutant | Not specified | |

| EC₅₀ | 1.23 µM | F465L TRPML1 Mutant | Not specified | |

| EC₅₀ | 0.1 ± 0.03 µM | F465L TRPML1 Mutant | Isolated Lysosomes | |

| EC₅₀ | 1.23 ± 0.19 µM | F408D TRPML1 Mutant | Isolated Lysosomes |

Table 1: Potency of this compound on TRPML1 Channels. EC₅₀ (Half-maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximum response.

| Compound | Concentration | Effect | Cell Line | Reference |

| This compound | 0.2 - 30 µM | No signs of cytotoxicity | Fibroblasts | |

| This compound | 20 µM | Induces AMPK phosphorylation | Primary NK cells | |

| This compound | 20 µM | Triggers cytoplasmic Ca²⁺ elevation | NK92 cells | |

| This compound | 50 µM | Evokes an increase in cytoplasmic Ca²⁺ | RPE cells |

Table 2: Effective Concentrations and Cellular Effects of this compound. This table highlights concentrations of this compound used in various cellular assays and their observed qualitative effects.

Signaling Pathways Modulated by this compound

Activation of TRPML1 by this compound and the subsequent release of lysosomal Ca²⁺ have profound effects on cellular signaling, most notably on autophagy and mitochondrial function.

Regulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. TRPML1-mediated Ca²⁺ release is a key step in the initiation and regulation of autophagy.

The signaling cascade initiated by this compound involves the activation of Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and activates ULK1, a serine/threonine kinase that is a central component of the autophagy initiation complex. This leads to the formation of autophagosomes.

References

- 1. Imaging approaches to measuring lysosomal calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imaging Measurement of Lysosomal Calcium - CD BioSciences [lysosomexper.com]

- 3. mdpi.com [mdpi.com]

- 4. NAADP as an intracellular messenger regulating lysosomal calcium-release channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

MK6-83: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK6-83 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal cation channel. Its ability to activate both wild-type and certain mutant forms of TRPML1 has positioned it as a valuable research tool and a potential therapeutic lead, particularly for the lysosomal storage disorder Mucolipidosis type IV (MLIV). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for the characterization of its effects on cellular calcium signaling, autophagy, and zinc homeostasis.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-Methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide, is a small molecule with a molecular weight of 336.47 g/mol .[1] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 5-methyl-N-[2-(piperidin-1-yl)phenyl]thiophene-2-sulfonamide |

| CAS Number | 1062271-24-2[1] |

| Molecular Formula | C16H20N2O2S2[1] |

| Molecular Weight | 336.47[1] |

| SMILES | CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 |

| InChI Key | IRGYSXZCDAWOOC-UHFFFAOYSA-N[1] |

| Property | Value |

| Physical State | Solid |

| Purity | ≥98% (HPLC)[1] |

| Storage | Store at +4°C[1] |

| Solubility | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 33.65[1] | 100[1] |

| Ethanol | 3.36[1] | 10[1] |

Biological Activity and Mechanism of Action

This compound is a potent activator of TRPML channels, with a notable specificity for TRPML1.[1][2] Activation of TRPML1 by this compound leads to the release of Ca2+ from lysosomes into the cytoplasm, initiating a cascade of downstream signaling events.

TRPML1 Agonism

This compound activates the wild-type TRPML1 channel with high potency.[1] Importantly, it also activates certain mutant forms of TRPML1 that are associated with Mucolipidosis type IV (MLIV), a neurodegenerative lysosomal storage disorder.[1] This has significant implications for the potential therapeutic use of this compound in MLIV.

| Target | EC50 |

| Wild-type TRPML1 | 110 nM[1] |

| F408Δ TRPML1 Mutant | 1.23 µM[1] |

| F465L TRPML1 Mutant | 0.1 µM[1] |

| Endosomal TRPML1 in DMD myocytes | 285 nM[2] |

Signaling Pathways

The activation of TRPML1 by this compound triggers a signaling cascade that impacts several crucial cellular processes, including autophagy and lysosomal biogenesis. A key downstream effector is the transcription factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression.

Caption: this compound mediated TRPML1 signaling pathway.

Cellular Functions

The activation of TRPML1 by this compound has been shown to restore endolysosomal trafficking and zinc homeostasis in fibroblasts from MLIV patients.[1] It also arrests autophagic flux by interfering with the fusion between autophagosomes and lysosomes.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of this compound.

TRPML1 Activation Assay using Calcium Imaging

This protocol describes the measurement of TRPML1 activation by monitoring intracellular calcium levels using the fluorescent indicator Fura-2 AM.

Caption: Experimental workflow for calcium imaging.

Materials:

-

Cells expressing TRPML1 (e.g., HEK293 cells transfected with TRPML1)

-

Glass-bottom dishes or coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution (in DMSO)

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Fura-2 AM Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the dish/coverslip on the fluorescence microscope.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.

-

Add this compound at the desired concentration to the cells.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

-

Plot the 340/380 ratio as a function of time to visualize the calcium response.

-

For dose-response experiments, plot the peak change in the 340/380 ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Autophagy Flux Assay by LC3 Western Blot

This protocol assesses the effect of this compound on autophagic flux by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in LC3-II levels in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.

Materials:

-

Cell line of interest

-

This compound stock solution (in DMSO)

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Treat cells with this compound at various concentrations for the desired time.

-

In parallel, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment). Include vehicle and inhibitor-only controls.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II.

-

Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control (e.g., GAPDH or β-actin).

-

Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

-

Zinc Homeostasis Assay

This protocol describes the use of the fluorescent zinc indicator Zinquin to assess changes in intracellular free zinc levels upon treatment with this compound.

Materials:

-

Cells of interest

-

This compound stock solution (in DMSO)

-

Zinquin ethyl ester

-

HBSS or other suitable buffer

-

Fluorescence microscope or plate reader with appropriate filters (Excitation ~365 nm, Emission ~485 nm)

Procedure:

-

Cell Seeding: Plate cells in a format suitable for fluorescence measurement (e.g., glass-bottom dish or black-walled 96-well plate).

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control.

-

Zinquin Loading:

-

Prepare a loading solution of 25 µM Zinquin ethyl ester in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Zinquin loading solution for 30 minutes at 37°C.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular Zinquin.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for each condition.

-

Compare the fluorescence intensity of this compound-treated cells to that of control cells to determine the effect on intracellular free zinc.

-

Conclusion

This compound is a well-characterized and valuable pharmacological tool for studying the function of the TRPML1 ion channel. Its ability to modulate lysosomal calcium signaling and autophagy makes it highly relevant for research in lysosomal storage disorders, neurodegenerative diseases, and other conditions where these processes are implicated. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to investigate the intricate roles of TRPML1 in cellular physiology and pathophysiology.

References

MK6-83: A Potent TRPML1 Agonist for Advancing Mucolipidosis Type IV Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mucolipidosis type IV (MLIV) is a rare, autosomal recessive lysosomal storage disorder characterized by severe neurodevelopmental deficits, progressive vision loss, and achlorhydria.[1][2] The disease arises from loss-of-function mutations in the MCOLN1 gene, which encodes for the transient receptor potential mucolipin 1 (TRPML1) protein.[1] TRPML1 is a crucial cation channel, primarily permeable to Ca2+, located on the membrane of late endosomes and lysosomes. Its dysfunction disrupts lysosomal homeostasis, leading to the accumulation of lipids and other macromolecules within the lysosome, ultimately causing the cellular pathology observed in MLIV.

This technical guide focuses on MK6-83, a potent and efficacious synthetic agonist of the TRPML1 channel.[3][4] this compound has emerged as a valuable chemical tool for studying the pathophysiology of MLIV and for exploring potential therapeutic strategies aimed at restoring TRPML1 function. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in cellular models of MLIV, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound acts as a small molecule activator of the TRPML1 channel. In MLIV, mutations in TRPML1 impair its ability to conduct cations, particularly Ca2+, from the lysosomal lumen into the cytoplasm. This disruption in Ca2+ signaling affects numerous downstream cellular processes, including lysosomal trafficking, fusion with other organelles, and autophagy. This compound directly binds to and activates both wild-type and certain mutant forms of the TRPML1 channel, thereby restoring the efflux of Ca2+ from the lysosome. This restoration of ion channel function can, in turn, rescue various cellular defects associated with MLIV, such as impaired endolysosomal trafficking and disrupted zinc homeostasis.

Quantitative Data

The efficacy and potency of this compound in activating wild-type and various MLIV-associated mutant TRPML1 channels have been quantified in several studies. This data is crucial for designing experiments and interpreting results.

| TRPML1 Isoform | Parameter | Value | Assay Condition | Reference |

| Wild-type (WT) | EC50 | 110 nM | Not specified | |

| Wild-type (WT) | EC50 | 0.11 ± 0.01 µM | Whole-lysosome patch clamp | |

| F465L Mutant | EC50 | 0.1 ± 0.03 µM | Whole-lysosome patch clamp | |

| F408Δ Mutant | EC50 | 1.23 ± 0.19 µM | Whole-lysosome patch clamp |

Table 1: Potency of this compound on Human TRPML1 Isoforms. This table summarizes the half-maximal effective concentration (EC50) values of this compound for activating wild-type and mutant TRPML1 channels.

| Cell Line | Mutation | Parameter | This compound Concentration | Effect | Reference |

| MLIV Fibroblasts | F408Δ, F465L | Trafficking Defects | Not specified | Rescue of trafficking defects | |

| MLIV Fibroblasts | Not specified | Zinc Homeostasis | Not specified | Restoration of zinc homeostasis | |

| RPE cells | Not applicable | Cytoplasmic Ca2+ | 50 µM | Elevation of cytoplasmic calcium | |

| MLIV Fibroblasts | F408Δ, R403C, V446L | Cell Viability | 0.2 - 30 µM | No signs of cytotoxicity |

Table 2: Cellular Effects of this compound in Mucolipidosis IV Models. This table outlines the observed effects of this compound on cellular phenotypes associated with MLIV.

Signaling Pathways and Experimental Workflows

The activation of TRPML1 by this compound initiates a cascade of signaling events that are critical for lysosomal function and cellular homeostasis. Understanding these pathways is essential for elucidating the therapeutic potential of this compound.

Caption: TRPML1 signaling cascade initiated by this compound.

The following diagram illustrates a general experimental workflow for assessing the efficacy of this compound in a cellular model of Mucolipidosis Type IV.

Caption: A typical experimental workflow for studying this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on MLIV cellular models.

Whole-Lysosome Patch Clamp Electrophysiology

This technique directly measures the ion channel activity of TRPML1 in isolated lysosomes.

Materials:

-

MLIV patient-derived fibroblasts or a suitable cell line overexpressing mutant TRPML1.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Solutions:

-

Cytosolic (bath) solution (in mM): 140 K-glutamate, 5 NaCl, 2 MgCl2, 10 HEPES, pH 7.2 with KOH.

-

Lysosomal (pipette) solution (in mM): 140 K-glutamate, 5 NaCl, 2 MgCl2, 10 MES, pH 4.6 with KOH.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Procedure:

-

Culture cells to 70-80% confluency.

-

Isolate lysosomes from the cells using established protocols (e.g., density gradient centrifugation).

-

Transfer the isolated lysosome suspension to the recording chamber on the patch-clamp setup.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 5-10 MΩ when filled with the lysosomal solution.

-

Approach a lysosome with the patch pipette and form a giga-ohm seal.

-

Rupture the lysosomal membrane to achieve the whole-lysosome configuration.

-

Record baseline currents in the voltage-clamp mode.

-

Perfuse the bath with the cytosolic solution containing the desired concentration of this compound (e.g., 10 µM).

-

Record the this compound-evoked currents. A voltage ramp protocol (e.g., -100 mV to +100 mV) can be used to determine the current-voltage relationship.

-

Analyze the current amplitude and characteristics using appropriate software.

Lysosomal Calcium Imaging

This assay measures the release of Ca2+ from lysosomes into the cytoplasm upon TRPML1 activation.

Materials:

-

MLIV patient-derived fibroblasts or other suitable cell lines.

-

Fluorescent Ca2+ indicator (e.g., Fura-2 AM).

-

Fluorescence microscope with an imaging system capable of ratiometric imaging.

-

Solutions:

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

-

This compound stock solution.

-

Ionomycin (B1663694) (positive control).

-

Procedure:

-

Seed cells on glass-bottom dishes or coverslips.

-

Load the cells with a Ca2+ indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Mount the dish on the microscope stage and acquire baseline fluorescence images.

-

Add this compound to the desired final concentration (e.g., 20 µM) and continuously record the fluorescence changes over time.

-

At the end of the experiment, add ionomycin (e.g., 1-5 µM) to obtain the maximum Ca2+ response for calibration.

-

Analyze the change in the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative change in intracellular Ca2+ concentration.

Assessment of Lysosomal Storage

This method is used to visualize and quantify the accumulation of unesterified cholesterol, a hallmark of some lysosomal storage disorders.

Materials:

-

MLIV fibroblasts.

-

Filipin III stock solution (e.g., 25 mg/mL in DMSO).

-

4% Paraformaldehyde (PFA) in PBS.

-

Fluorescence microscope.

Procedure:

-

Culture MLIV fibroblasts on coverslips and treat with this compound (e.g., 10 µM) for 24-48 hours.

-

Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.

-

Wash cells with PBS and quench the PFA with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.

-

Stain the cells with Filipin working solution (e.g., 50 µg/mL in PBS with 10% FBS) for 2 hours at room temperature, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips on slides and visualize using a fluorescence microscope with a UV filter set.

-

Quantify the fluorescence intensity to assess the reduction in cholesterol storage.

LysoTracker dyes accumulate in acidic compartments and can be used to assess the size and acidity of lysosomes.

Materials:

-

MLIV fibroblasts.

-

LysoTracker Red DND-99 (or other variants).

-

Live-cell imaging microscope.

Procedure:

-

Culture MLIV fibroblasts on glass-bottom dishes and treat with this compound (e.g., 10 µM) for 24-48 hours.

-

Incubate the live cells with LysoTracker Red (e.g., 50-75 nM) in culture medium for 30 minutes at 37°C.

-

Replace the staining solution with fresh pre-warmed medium.

-

Immediately image the cells using a fluorescence microscope.

-

Analyze the images to quantify the number and size of LysoTracker-positive puncta. A decrease in size and/or number may indicate a rescue of the lysosomal storage phenotype.

Autophagy Flux Assay (LC3-II Western Blotting)

This assay measures the rate of autophagy, which is often impaired in lysosomal storage diseases.

Materials:

-

MLIV fibroblasts.

-

This compound.

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine).

-

Reagents for SDS-PAGE and Western blotting.

-

Primary antibody against LC3 and a loading control (e.g., β-actin).

-

Secondary antibody conjugated to HRP.

-

Chemiluminescence detection reagents.

Procedure:

-

Culture MLIV fibroblasts and treat with this compound (e.g., 20 µM) for a specified time (e.g., 4-24 hours). In parallel, treat cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LC3 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment suggests a restoration of autophagic flux.

Conclusion

This compound is a powerful pharmacological tool for investigating the molecular mechanisms underlying Mucolipidosis Type IV. Its ability to specifically activate the TRPML1 channel provides a means to probe the consequences of restoring channel function in a disease context. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the pathophysiology of MLIV and to aid in the development of novel therapeutic strategies for this devastating disorder. As our understanding of TRPML1 function and its modulation by small molecules like this compound grows, so too does the prospect of effective treatments for patients with Mucolipidosis Type IV.

References

The Effect of MK6-83 on Endolysosomal Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic small molecule MK6-83 and its significant impact on endolysosomal trafficking. This compound acts as a potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a critical ion channel localized to the membrane of endosomes and lysosomes. By activating TRPML1, this compound triggers the release of calcium (Ca²⁺) from these organelles, a fundamental process that modulates various aspects of endolysosomal function, including vesicle fusion, trafficking, and autophagy. This document consolidates quantitative data on this compound's activity, details key experimental protocols for its study, and visualizes the associated signaling pathways and workflows.

Introduction

The endolysosomal system is a dynamic network of intracellular organelles, including endosomes and lysosomes, that plays a crucial role in cellular homeostasis. This system is central to processes such as nutrient sensing, protein degradation and recycling, and cellular signaling. Dysregulation of endolysosomal trafficking is implicated in a variety of human diseases, including lysosomal storage disorders like Mucolipidosis type IV (MLIV) and neurodegenerative diseases.

MLIV is an autosomal recessive disorder caused by loss-of-function mutations in the MCOLN1 gene, which encodes the TRPML1 channel.[1] TRPML1 is a non-selective cation channel that is permeable to Ca²⁺, Fe²⁺, and Zn²⁺, and its activity is regulated by the phosphoinositide PI(3,5)P₂.[1] The discovery of synthetic agonists for TRPML1, such as this compound, has provided powerful tools to investigate the function of this channel and to explore potential therapeutic strategies for diseases associated with its dysfunction.[1][2] this compound has been shown to restore endolysosomal trafficking and zinc homeostasis in fibroblasts from MLIV patients.[2]

This guide will explore the mechanism of action of this compound, its effects on cellular signaling pathways, and provide detailed methodologies for its investigation.

Quantitative Data: Potency of this compound

This compound is a highly potent activator of the TRPML1 channel. Its efficacy has been quantified through dose-response measurements, yielding EC₅₀ values for both wild-type (WT) and various mutant forms of the TRPML1 channel. This data is crucial for designing experiments and for understanding the therapeutic potential of this compound.

| Channel Type | EC₅₀ Value | Notes |

| Wild-Type (WT) TRPML1 | 110 nM[3] | Also reported as 0.11 ± 0.01 µM[2] |

| F408Δ TRPML1 Mutant | 0.1 µM[3] | Potency not significantly shifted compared to the parent compound SF-22 (1.23 ± 0.19 µM for this compound vs 1.41 ± 0.36 µM for SF-22).[2] |

| F465L TRPML1 Mutant | 1.23 µM[3] | Also reported as 0.1 ± 0.03 µM.[2] |

| Y436C-expressing lysosomes | Unaltered efficacy | Compared to the parent compound SF-22.[2] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on endolysosomal trafficking primarily through the activation of the TRPML1 channel and the subsequent release of lysosomal Ca²⁺. This localized Ca²⁺ signal initiates a cascade of downstream events that impact autophagy and other cellular processes.

TRPML1-Mediated Calcium Release

The primary mechanism of action of this compound is the direct activation of the TRPML1 channel on the lysosomal membrane. This leads to a rapid efflux of Ca²⁺ from the lysosomal lumen into the cytoplasm, creating a localized increase in cytosolic Ca²⁺ concentration. This Ca²⁺ release is a critical signaling event that initiates downstream cellular responses.[4][5]

Induction of Autophagy

The this compound-induced lysosomal Ca²⁺ release is a potent trigger for autophagy, a cellular process for the degradation and recycling of damaged organelles and proteins. This process is initiated through a signaling cascade involving CaMKKβ, AMPK, and ULK1, which leads to the formation of autophagosomes.[1]

Regulation of Autophagic Flux

Interestingly, while this compound induces the formation of autophagosomes, it can also arrest autophagic flux by inhibiting the fusion of autophagosomes with lysosomes.[6] This effect is mediated by the release of zinc from the lysosome, which disrupts the interaction between the SNARE proteins STX17 on the autophagosome and VAMP8 on the lysosome, a critical step for their fusion.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on endolysosomal trafficking.

Lysosomal Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity on the lysosomal membrane.

Objective: To measure TRPML1 channel currents in response to this compound.

Workflow:

Protocol:

-

Cell Culture and Lysosome Enlargement:

-

Culture cells (e.g., HEK293 cells overexpressing TRPML1) under standard conditions.

-

To enlarge lysosomes for easier patching, treat cells with a reagent like Vacuolin-1.[7] The concentration and incubation time will depend on the cell type.

-

-

Lysosome Isolation:

-

Harvest cells and homogenize them to release organelles.

-

Isolate lysosomes using a density gradient centrifugation method.

-

-

Patch-Clamp Recording:

-

Use a patch-clamp rig equipped with a high-resistance amplifier.

-

Use borosilicate glass pipettes with a resistance of 5-10 MΩ.

-

The pipette solution should mimic the cytosolic environment, and the bath solution should mimic the lysosomal lumen.

-

Establish a high-resistance seal (gigaseal) between the pipette tip and the lysosomal membrane.

-

Record baseline channel activity in the whole-lysosome configuration.

-

Perfuse the isolated lysosome with a solution containing this compound at the desired concentration (e.g., 10 µM).

-

Record the resulting ion channel currents.

-

Intracellular Calcium Imaging with Fura-2 AM

This ratiometric fluorescence microscopy technique is used to measure changes in cytosolic Ca²⁺ concentration.

Objective: To visualize and quantify the increase in cytosolic Ca²⁺ following the application of this compound.

Workflow:

Protocol:

-

Cell Preparation:

-

Seed cells (e.g., HeLa or primary fibroblasts) onto glass coverslips and allow them to adhere.

-

-

Fura-2 AM Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS).

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[8]

-

-

Washing and De-esterification:

-

Wash the cells with fresh buffer to remove extracellular Fura-2 AM.

-

Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.[8]

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.[9]

-

Record baseline fluorescence for a few minutes.

-

Add this compound (e.g., 20 µM) to the perfusion chamber and continue recording the fluorescence changes.[5][10]

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration.

-

Western Blotting for LC3-II

This immunoassay is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Objective: To determine if this compound treatment leads to an increase in LC3-II levels, indicating the induction of autophagy.

Workflow:

Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at the desired concentration and for the desired time.

-

To assess autophagic flux, a parallel set of cells can be co-treated with this compound and a lysosomal inhibitor such as Bafilomycin A1 (which prevents the degradation of LC3-II).[11]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.[12]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% polyacrylamide gel.[12]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[12]

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in the LC3-II band intensity indicates an increase in autophagosome formation.

-

Conclusion

This compound is a valuable pharmacological tool for the study of endolysosomal trafficking and TRPML1 channel function. Its ability to potently and specifically activate TRPML1 provides a means to dissect the intricate signaling pathways that govern endolysosomal dynamics. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and to further elucidate the role of TRPML1 in health and disease. The continued study of this compound and similar molecules holds promise for the development of novel therapeutic strategies for lysosomal storage disorders and other diseases associated with impaired endolysosomal function.

References

- 1. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TRPML Channels | Tocris Bioscience [tocris.com]

- 4. scispace.com [scispace.com]

- 5. The Lysosomal Calcium Channel TRPML1 Maintains Mitochondrial Fitness in NK Cells through Interorganelle Cross-Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Methods to Unravel the Functional Properties of Lysosomal Ion Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moodle2.units.it [moodle2.units.it]

- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 10. researchgate.net [researchgate.net]

- 11. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

MK6-83 and its Impact on Cellular Zinc Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic small molecule MK6-83 and its profound impact on cellular zinc homeostasis. This compound acts as a potent agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal ion transport. By activating TRPML1, this compound facilitates the release of zinc from lysosomal stores into the cytosol, thereby modulating intracellular zinc concentrations and influencing downstream cellular processes. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines detailed experimental protocols for its study, and visualizes the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating zinc signaling, lysosomal biology, and the therapeutic potential of TRPML1 modulation.

Introduction to this compound and Cellular Zinc Homeostasis

Cellular zinc homeostasis is a tightly regulated process crucial for a myriad of physiological functions, including enzymatic activity, signal transduction, and gene expression.[1] The concentration of free zinc in the cytoplasm is maintained in the picomolar to nanomolar range, with the majority of cellular zinc sequestered within organelles, most notably the lysosome.[2] Disruptions in zinc homeostasis are implicated in numerous pathologies, including neurodegenerative diseases and cancer.[3][4]

This compound is a chemical compound identified as a potent activator of the TRPML1 ion channel.[5][6] TRPML1, encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membrane of late endosomes and lysosomes.[7] It is permeable to various cations, including Ca2+, Fe2+, and Zn2+.[8] Loss-of-function mutations in TRPML1 are the cause of the lysosomal storage disorder Mucolipidosis type IV (MLIV), which is characterized by the accumulation of lipids and other macromolecules within lysosomes.[9] Notably, MLIV is also associated with a dysregulation of cellular zinc, with an abnormal accumulation of zinc within lysosomes.[10][11]

This compound has emerged as a valuable research tool and a potential therapeutic lead due to its ability to restore TRPML1 function and consequently rectify aberrant zinc homeostasis.[6][9]

Mechanism of Action of this compound

This compound directly binds to and activates the TRPML1 channel, inducing a conformational change that opens the channel pore. This allows for the efflux of cations, including zinc, from the lysosomal lumen into the cytoplasm.[6] The resulting increase in cytosolic zinc concentration can trigger various downstream signaling events.

One of the key consequences of elevated cytosolic zinc is the activation of the metal-responsive transcription factor-1 (MTF-1).[3][12] Upon binding zinc, MTF-1 translocates to the nucleus and binds to metal response elements (MREs) in the promoter regions of its target genes.[8][13] These target genes include metallothioneins (MTs), which are cysteine-rich proteins that buffer and sequester excess zinc, and zinc transporters of the ZnT (SLC30A) and ZIP (SLC39A) families, which are responsible for zinc efflux and influx across cellular membranes, respectively.[2][7] Therefore, the activation of TRPML1 by this compound initiates a feedback loop to restore zinc homeostasis.

Furthermore, the release of lysosomal zinc triggered by this compound has been shown to impact autophagy.[12][14] Increased cytosolic zinc can arrest autophagic flux by inhibiting the fusion of autophagosomes with lysosomes.[12][14]

Quantitative Data on the Effects of this compound

The following tables summarize the currently available quantitative data on the efficacy of this compound in activating TRPML1 channels.

Table 1: Potency of this compound in Activating Wild-Type and Mutant TRPML1 Channels

| TRPML1 Isoform | EC50 (µM) | Source |

| Wild-Type (WT) | 0.11 ± 0.01 | [9] |

| F465L Mutant | 0.1 ± 0.03 | [9] |

| F408Δ Mutant | 1.23 ± 0.19 | [9] |

EC50 values were determined using whole-lysosome patch-clamp experiments.[9]

Similarly, direct quantitative data on the fold-change in the expression of specific zinc transporters (e.g., ZnT4, ZIP1) following this compound treatment is an area for further investigation. Standard molecular biology techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting would be appropriate for these studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on cellular zinc homeostasis.

Measurement of Intracellular Zinc using FluoZin-3 AM